4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid
Coupling with Butanoic Acid: The final step involves coupling the trifluoromethylated pyrazole with butanoic acid. This can be achieved through esterification or amidation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the butanoic acid moiety, converting it to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the resulting compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid: Lacks the pyrazole ring, making it less versatile in biological applications.
3,3-Bis(trifluoromethyl)propanoic acid: Similar trifluoromethyl content but different structural framework.
Trifluoromethylpyrazole derivatives: Share the pyrazole ring but differ in the attached functional groups.
Uniqueness
4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of a pyrazole ring and multiple trifluoromethyl groups. This structure imparts a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8F6N2O2 |
---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C9H8F6N2O2/c1-4-2-5(8(10,11)12)16-17(4)6(3-7(18)19)9(13,14)15/h2,6H,3H2,1H3,(H,18,19) |
InChI Key |
QBLNACSGVFNZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.